molecular formula C17H13ClN2O4S B2646769 Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 886948-74-9

Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No. B2646769
CAS RN: 886948-74-9
M. Wt: 376.81
InChI Key: IFZUGSSPUUWJJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate” is a complex organic compound that contains a benzothiazole ring, which is a heterocyclic compound with diverse biological activities . Benzothiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The reactivity of benzothiazole derivatives can be influenced by the substituents on the benzothiazole ring. For instance, the presence of an electron-donating group can increase the electron density on the ring, making it more susceptible to electrophilic attack .

Scientific Research Applications

Oxidative Debenzylation

  • Context : The oxidative debenzylation of esters related to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate has been studied.
  • Finding : 4-Methoxy-α-methylbenzyl alcohol was used as a protecting group for carboxylic acids, and the esters obtained were hydrolyzed efficiently by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This method was found compatible with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

Synthesis of Related Esters

  • Context : Synthesis processes of esters structurally similar to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate have been explored.
  • Finding : Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls, was synthesized from methyl 4-bromobenzoate and iso-vanilline. The reaction conditions like catalysts and condensing agents were optimized for improved yield (Lou, 2012).

Novel Synthesis Methods

  • Context : New methods for synthesizing compounds analogous to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate have been developed.
  • Finding : A novel one-pot synthesis method for Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was described. This method involved condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The study included structure confirmation through various analytical techniques (Kovalenko et al., 2019).

Photostability and Singlet Oxygen Generation

  • Context : The generation and quenching of singlet molecular oxygen by esters related to Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate.
  • Finding : Methyl salicylate, a phenol-methylated ester, was found to be an inefficient O2(1Δg) generator but an effective scavenger in certain conditions. This study aids in understanding the stability and reactivity of similar compounds under photochemical conditions (Soltermann, Peña, Nonell, Amat-Guerri, & García, 1995).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their biological activity. For instance, some benzothiazole derivatives have been found to inhibit quorum sensing in bacteria, which is a form of cell-cell communication that bacteria use to coordinate behaviors such as biofilm formation and virulence production .

Future Directions

Benzothiazole derivatives are a promising area of research due to their diverse biological activities. Future research could focus on the design and development of new benzothiazole derivatives with enhanced biological activity and lesser side effects .

properties

IUPAC Name

methyl 4-[(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-23-12-8-7-11(18)14-13(12)19-17(25-14)20-15(21)9-3-5-10(6-4-9)16(22)24-2/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZUGSSPUUWJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((7-chloro-4-methoxybenzo[d]thiazol-2-yl)carbamoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.